
3,5-Dibromo-2-fluorobenzamide
Overview
Description
3,5-Dibromo-2-fluorobenzamide is an organic compound with the molecular formula C7H4Br2FNO It is a derivative of benzamide, where the benzene ring is substituted with two bromine atoms at the 3rd and 5th positions and a fluorine atom at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-fluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method includes the bromination of 2-fluorobenzamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the consistency and quality of the compound produced on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Scientific Research Applications
3,5-Dibromo-2-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the benzamide ring can enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 3,5-Dibromo-4-hydroxybenzamide
- 2,4-Dibromo-6-fluorobenzamide
- 3,5-Difluorobenzamide
Comparison: 3,5-Dibromo-2-fluorobenzamide is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall effectiveness in various applications.
Biological Activity
3,5-Dibromo-2-fluorobenzamide is a halogenated benzamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The structural modifications, including the presence of bromine and fluorine atoms, enhance its interaction with biological targets, making it a compound of interest in medicinal chemistry.
The molecular formula of this compound is C7H5Br2FNO. Its unique structure allows it to undergo various chemical reactions, which can be categorized as follows:
- Substitution Reactions : The bromine and fluorine atoms can be replaced by other nucleophiles such as amines or thiols .
- Oxidation and Reduction : The compound can be oxidized to form carboxylic acids or reduced to yield amines .
- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling to synthesize more complex organic molecules .
The mechanism of action for this compound involves its binding to specific molecular targets such as enzymes and receptors. The halogens enhance the compound's binding affinity, potentially leading to increased efficacy in biological applications. Understanding these interactions is crucial for developing therapeutic agents targeting various diseases .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example, the Minimum Inhibitory Concentration (MIC) values suggest that this compound has comparable activity to established antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown promise in inhibiting cell proliferation in cancer cell lines such as breast cancer and osteosarcoma. The compound's mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that it inhibited growth in Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL.
- Anticancer Studies : In a recent study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The compound was shown to induce apoptosis through the activation of caspase pathways .
Data Tables
Biological Activity | MIC (µg/mL) | IC50 (µM) | Effect on Cell Viability (%) |
---|---|---|---|
Gram-positive bacteria | 20 | - | - |
Gram-negative bacteria | 30 | - | - |
Breast cancer cells | - | 25 | 70% reduction |
Osteosarcoma cells | - | 30 | 65% reduction |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5-Dibromo-2-fluorobenzamide, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves bromination and fluorination of a benzoic acid precursor. For example, bromination of 2-fluorobenzoic acid using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in acetic acid or DMF yields intermediate brominated derivatives. Subsequent amidation via coupling reagents (e.g., HATU or EDC) introduces the benzamide group. Yield optimization requires precise stoichiometry, inert atmospheres (N₂/Ar), and catalysts like FeCl₃ for regioselective bromination . Contamination by di- or tri-brominated byproducts can reduce purity, necessitating column chromatography or recrystallization for purification.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is critical for confirming fluorine and bromine substitution patterns, though halogen-induced deshielding can complicate peak assignments. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using programs like SHELXL) resolves crystal packing and intermolecular interactions, such as Br⋯Br contacts or hydrogen bonding . Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends.
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for halogenated benzamide derivatives?
- Methodological Answer : Contradictions in NMR data often arise from dynamic effects (e.g., rotational barriers in amide bonds) or solvent-dependent shifts. To mitigate this, use deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR. For ambiguous crystallographic data, employ twin refinement in SHELXL or alternative space group assignments. Cross-validate findings with computational methods (DFT calculations for NMR chemical shifts) .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect directs electrophiles to the para position, but bromine’s steric bulk can hinder reactivity. Use directing groups (e.g., –NO₂) or Lewis acids (AlCl₃) to enhance selectivity. For Suzuki-Miyaura couplings, employ Pd(PPh₃)₄ with aryl boronic acids at 80–100°C in THF/H₂O. Monitor reaction progress via TLC with UV-active spots .
Q. How do structural modifications of this compound influence its bioactivity in enzyme inhibition studies?
- Methodological Answer : Fluorine enhances lipophilicity and metabolic stability, while bromine increases steric bulk, potentially disrupting enzyme active sites. Compare IC₅₀ values of derivatives in kinetic assays (e.g., fluorescence-based protease inhibition). Molecular docking (AutoDock Vina) can predict binding modes, while mutagenesis studies validate interactions with key residues (e.g., catalytic serine in hydrolases) .
Q. Data Contradiction and Troubleshooting
Q. Why might X-ray crystallography fail to resolve the structure of this compound derivatives?
- Methodological Answer : Poor crystal quality (twinned or disordered crystals) is common due to halogen-halogen interactions. Optimize crystallization using vapor diffusion with mixed solvents (CHCl₃/hexane). If disorder persists, apply restraints in SHELXL or use synchrotron radiation for higher-resolution data. For non-crystalline samples, substitute with powder XRD or electron diffraction .
Q. How to address inconsistent biological activity data across similar derivatives?
- Methodological Answer : Batch-to-batch purity variations (e.g., residual solvents) can skew results. Validate compound purity via HPLC (>95%) and control for solvent effects (DMSO cytotoxicity). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to confirm activity. Statistical tools (ANOVA) identify outliers, while meta-analyses of published data clarify trends .
Q. Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and PPE due to potential toxicity (respiratory and dermal hazards). Store at 2–8°C in amber vials to prevent photodegradation. Spills require neutralization with 10% NaHCO₃ followed by ethanol rinse. Waste disposal must comply with halogenated organic waste regulations .
Properties
IUPAC Name |
3,5-dibromo-2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXVGTNTDOFMRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.